4-Quinolinethiol, 2-methyl-7-(trifluoromethyl)-
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Overview
Description
4-Quinolinethiol, 2-methyl-7-(trifluoromethyl)- is a heterocyclic compound with the molecular formula C11H8F3NS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinethiol, 2-methyl-7-(trifluoromethyl)- typically involves the reaction of 3-Aminobenzotrifluoride with diethyl ethoxymethylenemalonate, followed by cyclization and thiolation steps. The reaction conditions often include the use of solvents like hexane and chloroform, and reagents such as phosphorus pentasulfide and sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may involve the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Quinolinethiol, 2-methyl-7-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted quinoline derivatives, which can be further utilized in various applications .
Scientific Research Applications
4-Quinolinethiol, 2-methyl-7-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to lipid metabolism.
Mechanism of Action
The mechanism of action of 4-Quinolinethiol, 2-methyl-7-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. It has been shown to influence pathways related to lipid metabolism by modulating the activity of cholesteryl ester transfer protein . This modulation can lead to the generation of lipid-poor particles from high-density lipoprotein .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dichloro-4-(trifluoromethyl)pyridazine
- 3-Nitropyridine-2-thiol
- 4-Mercaptopyridine
Uniqueness
4-Quinolinethiol, 2-methyl-7-(trifluoromethyl)- is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity compared to similar compounds. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical reactivity .
Properties
CAS No. |
18529-10-7 |
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Molecular Formula |
C11H8F3NS |
Molecular Weight |
243.25 g/mol |
IUPAC Name |
2-methyl-7-(trifluoromethyl)-1H-quinoline-4-thione |
InChI |
InChI=1S/C11H8F3NS/c1-6-4-10(16)8-3-2-7(11(12,13)14)5-9(8)15-6/h2-5H,1H3,(H,15,16) |
InChI Key |
USSANNYYPJLLGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)C2=C(N1)C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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